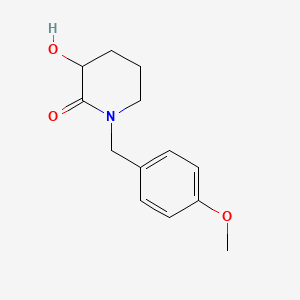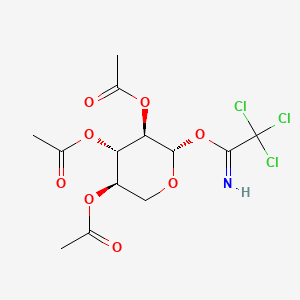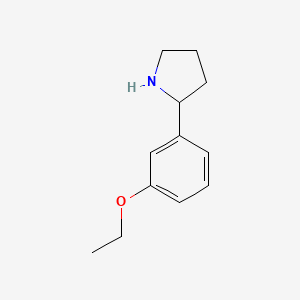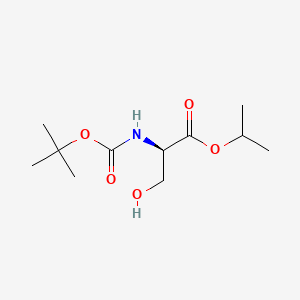
3,4-Dibromo-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It has an average mass of 254.883 Da and a monoisotopic mass of 252.853790 Da .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3,4-Dibromo-5-fluoropyridine, can be achieved through various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another approach is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-5-fluoropyridine consists of a pyridine ring substituted with two bromine atoms and one fluorine atom . The InChI code for this compound is 1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H .Chemical Reactions Analysis
Fluoropyridines, including 3,4-Dibromo-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues . The Suzuki–Miyaura coupling is a common reaction involving this compound .Physical And Chemical Properties Analysis
3,4-Dibromo-5-fluoropyridine is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including 3,4-Dibromo-5-fluoropyridine, are used in the synthesis of various fluorinated heterocyclic compounds . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Use in Cancer Research
Fluoropyridines, including 3,4-Dibromo-5-fluoropyridine, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds are of special interest as potential imaging agents for various biological applications .
Agricultural Applications
Fluoropyridines are used in the search for new agricultural products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluorinated medicinal candidates, including those derived from 3,4-Dibromo-5-fluoropyridine, have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Synthesis of Herbicides and Insecticides
3,4-Dibromo-5-fluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides . This highlights its importance in the agricultural sector .
6. Use as a Building Block in Chemical Synthesis 3,4-Dibromo-5-fluoropyridine is used as a building block in chemical synthesis . It’s a key component in the production of various organic compounds .
Safety and Hazards
3,4-Dibromo-5-fluoropyridine is classified under the GHS07 hazard class . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .
Mechanism of Action
Target of Action
3,4-Dibromo-5-fluoropyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the 3,4-Dibromo-5-fluoropyridine is transferred from boron to palladium, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 3,4-Dibromo-5-fluoropyridine plays a crucial role in the transmetalation step, where it is transferred from boron to palladium .
Result of Action
The result of the action of 3,4-Dibromo-5-fluoropyridine in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
3,4-dibromo-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNORXSGJINCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717821 |
Source


|
| Record name | 3,4-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260843-59-1 |
Source


|
| Record name | 3,4-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


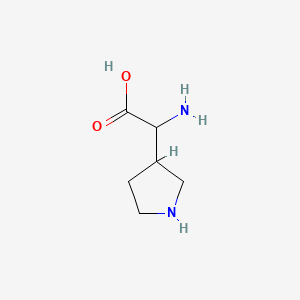
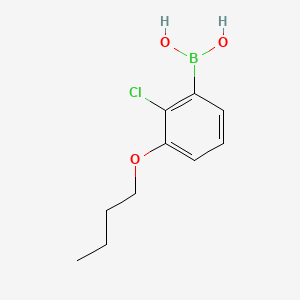
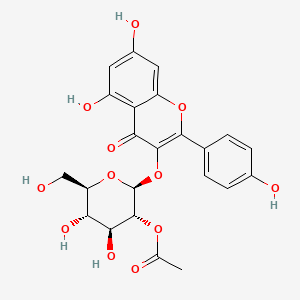
![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)

![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
